molecular formula C35H25ClN4O2 B2880131 N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361166-21-4

N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No.: B2880131
CAS No.: 361166-21-4
M. Wt: 569.06
InChI Key: RSDJWINTCOJROW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a quinazolinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride can be synthesized from benzoic acid using thionyl chloride (SOCl2) under reflux conditions.

    Preparation of the Chlorophenyl Intermediate: The chlorophenyl intermediate can be synthesized by reacting 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate can be synthesized by reacting 6-methyl-4-phenylquinazoline with an appropriate amine.

    Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the quinazolinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
  • N-(2-benzoyl-4-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
  • N-(2-benzoyl-4-chlorophenyl)-4-[(6-methylquinazolin-2-yl)amino]benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the quinazolinylamino group contributes to its potential therapeutic effects.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H25ClN4O2/c1-22-12-18-30-28(20-22)32(23-8-4-2-5-9-23)40-35(39-30)37-27-16-13-25(14-17-27)34(42)38-31-19-15-26(36)21-29(31)33(41)24-10-6-3-7-11-24/h2-21H,1H3,(H,38,42)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJWINTCOJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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